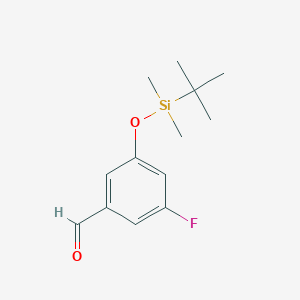
3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The fluorination of the benzaldehyde core can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve the use of automated systems for reagent addition and reaction monitoring to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic media.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.
Major Products:
Oxidation: 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzoic acid.
Reduction: 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of new pharmacophores and the optimization of drug-like properties .
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mécanisme D'action
The mechanism of action of 3-(tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde in chemical reactions involves the activation of the aldehyde group and the silyloxy group. The tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites on the molecule . The fluorine atom can participate in various interactions, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
3-(Tert-butyldimethylsilyloxy)benzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluoro-2-hydroxybenzaldehyde: Lacks the silyloxy protecting group, making it less stable under certain conditions.
Uniqueness: 3-(Tert-butyldimethylsilyloxy)-5-fluorobenzaldehyde is unique due to the presence of both the silyloxy protecting group and the fluorine atom. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H19FO2Si |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-12-7-10(9-15)6-11(14)8-12/h6-9H,1-5H3 |
Clé InChI |
QNUXLPQHNMNLLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
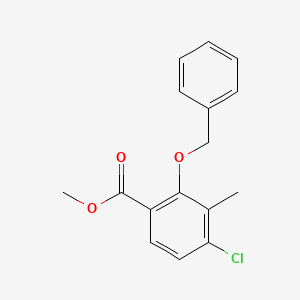
![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
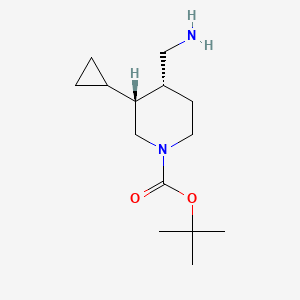

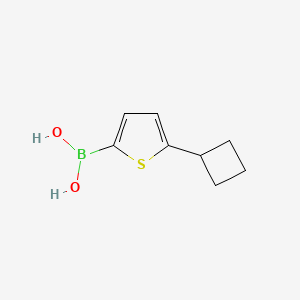
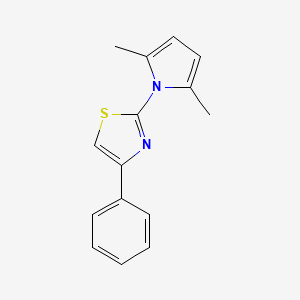
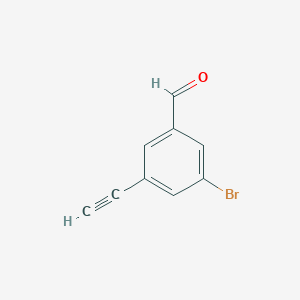
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
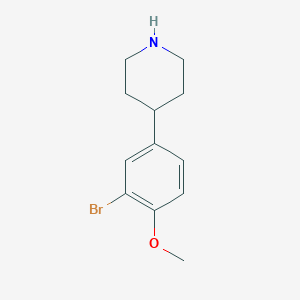
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
